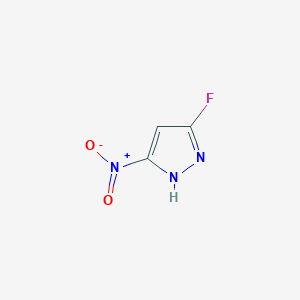

3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Overview

Description

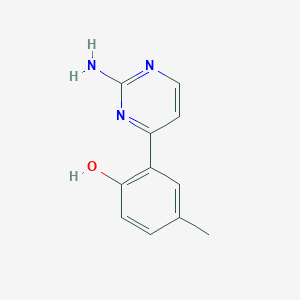

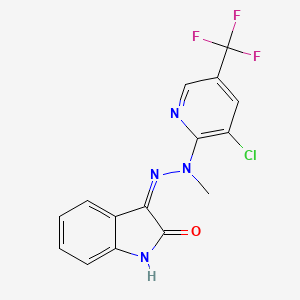

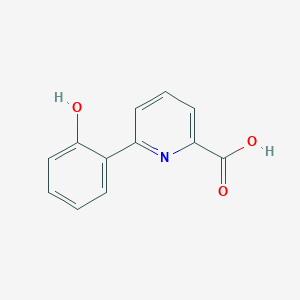

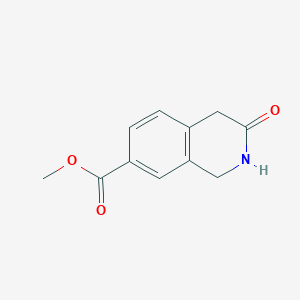

This compound is a novel substituted piperidine-2,6-dione derivative . It has been found to be useful in the treatment of sickle cell disease and β-thalassemia . The compound is known to reduce the expression levels of the widely interspaced zinc finger motif (WIZ) protein and/or induce fetal hemoglobin (HbF) protein expression levels .

Molecular Structure Analysis

The molecular formula of this compound is C13H10ClFN2O3 . Unfortunately, the specific structural details or 3D visualizations are not available in the retrieved resources.Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 566.9±50.0 °C and a predicted density of 1.550±0.06 g/cm3 at 20 °C under a pressure of 760 Torr . The predicted pKa value is 10.53±0.40 .Scientific Research Applications

Anticonvulsant Properties

Research indicates that derivatives of 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, specifically piperazine and morpholine acetamides, exhibit significant anticonvulsant properties. These compounds were tested using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests, showing effectiveness in controlling electrically induced seizures. One molecule, in particular, demonstrated higher potency than phenytoin, a reference anticonvulsant drug (Kamiński et al., 2011).

Anticancer Activity

In the field of oncology, N-substituted indole derivatives of this compound have been synthesized and evaluated for their anticancer properties. These compounds were tested against the MCF-7 human breast cancer cell line, with some showing significant inhibitory activity against the topoisomerase-I enzyme (Kumar & Sharma, 2022).

Crystal Structure Analysis

The crystal structures of lenalidomide, a drug containing the this compound moiety, and its hemihydrate form have been determined. This study is significant for understanding the interactions and aggregations occurring via hydrogen bonds in the hydrated and dehydrated crystalline forms of the compound (Ravikumar & Sridhar, 2009).

Multireceptor Atypical Antipsychotics

A series of piperidine‐2,6‐dione‐piperazine (piperidine) derivatives have been discovered and synthesized as potential multireceptor atypical antipsychotics. These compounds combine potent dopamine and serotonin receptor properties, indicating their potential in treating psychiatric disorders (Chen et al., 2012).

Herbicide Discovery

Phthalimide derivatives, including those of this compound, have been identified as potent protoporphyrinogen oxidase inhibitors, making them promising candidates for herbicide discovery. Compounds with this structure have shown excellent herbicidal efficacy against various plants, comparable to commercial herbicides (Gao et al., 2019).

Corrosion Inhibition

Piperidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been conducted to understand their adsorption behaviors and inhibition efficiencies (Kaya et al., 2016).

Antibacterial and Antifungal Agents

New derivatives of this compound have shown potent biological activities against a spectrum of clinically isolated microbial organisms. This research highlights the potential of these compounds as antibacterial and antifungal agents (Thanusu et al., 2010).

Glycogen Synthase Kinase-3 Inhibition

Studies on the inhibitor LY2090314, which contains the this compound structure, have provided insights into its pharmacokinetics, metabolism, and excretion. This research is crucial for understanding the drug's disposition and potential in oncology trials (Zamek-Gliszczynski et al., 2013).

Mechanism of Action

Target of Action

The primary targets of 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione are yet to be identified

Mode of Action

The exact mode of action of this compound is currently unknown . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . .

Future Directions

properties

IUPAC Name |

3-(7-fluoro-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSDXKDVFVKDIFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.